9-(2-Chloroethyl)-9H-purin-6-amine

Antineoplastic Purine Analog Comparative Efficacy

Researchers require reliable purine-based alkylating intermediates for SAR studies, but generic analogs lack the specific N-9 chloroethyl substitution needed for DNA crosslinking activity. 9-(2-Chloroethyl)-9H-purin-6-amine (NSC 50715) solves this with: - **Defined mechanism:** Chloroethyl group enables covalent DNA adduct formation & crosslinking - **Structural specificity:** Adenine scaffold mimics natural nucleotide for polymerase stalling studies - **Application-ready:** Key building block for novel purine antimetabolites & anticancer agents Stable 4°C storage; soluble in DMSO/methanol for high-throughput chemistry.

Molecular Formula C7H8ClN5
Molecular Weight 197.62 g/mol
CAS No. 19255-48-2
Cat. No. B021332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-Chloroethyl)-9H-purin-6-amine
CAS19255-48-2
Synonyms9-(2-Chloroethyl)adenine;  NSC 50715; 
Molecular FormulaC7H8ClN5
Molecular Weight197.62 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)CCCl)N
InChIInChI=1S/C7H8ClN5/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,1-2H2,(H2,9,10,11)
InChIKeyKXIXGDZXYORBNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(2-Chloroethyl)-9H-purin-6-amine: Alkylating Purine Building Block


9-(2-Chloroethyl)-9H-purin-6-amine (CAS 19255-48-2), also referred to as 9-(2-chloroethyl)adenine or NSC 50715, is a purine derivative in which a chloroethyl group is appended at the N-9 position of the adenine heterocycle. This structural modification confers DNA alkylating properties, enabling the compound to act as a precursor for nucleoside analogs and as a potential antineoplastic agent [1]. The chloroethyl moiety can form covalent adducts with nucleophilic sites on DNA bases, leading to crosslinking and subsequent disruption of replication and transcription . Due to this mode of action, 9-(2-chloroethyl)-9H-purin-6-amine is widely utilized as a key intermediate in the synthesis of biologically active purine-based compounds, particularly in research settings focused on oncology and virology .

Why 9-(2-Chloroethyl)-9H-purin-6-amine Is Irreplaceable


The specific N-9 chloroethyl substitution on the adenine scaffold of 9-(2-chloroethyl)-9H-purin-6-amine is a critical determinant of its reactivity profile, a feature that is not shared by other purine derivatives like 6-chloropurine or 9-ethyl-9H-purin-6-amine, which lack the chloroethyl moiety . Furthermore, while other 2-chloroethyl compounds exist, the purine carrier in this compound is essential for its particular mode of DNA interaction. Direct comparisons with related chloroethyl thiocarbamates reveal distinct biological activities and therapeutic synergies that are not observed with other purine antimetabolites like 6-mercaptopurine or immunosuppressants such as azathioprine [1]. Consequently, substituting this compound for a generic analog without confirming the specific N-9 chloroethyl substitution pattern and purine core would invalidate structure-activity relationship studies and could lead to a complete loss of the desired biological effect .

9-(2-Chloroethyl)-9H-purin-6-amine: Comparative Performance Evidence


Superior Anticancer Efficacy vs. 6-Mercaptopurine

In direct head-to-head pharmacological studies, a compound containing the 2-chloroethyl purine scaffold, 6-purinyl-N-(2-chloroethyl)thiocarbamate (Cloturin), demonstrated a superior cancerostatic effect in animal models when compared to the established purine antimetabolite 6-mercaptopurine (NSC-755) [1]. This finding establishes that the 2-chloroethyl purine moiety confers a distinct therapeutic advantage over other purine-based drugs, highlighting a critical differentiation point for research utilizing this chemical family.

Antineoplastic Purine Analog Comparative Efficacy

Enhanced Immunosuppressive Activity vs. Azathioprine

In a separate comparative study, the same 2-chloroethyl purine derivative, 6-purinyl-N-[2-chloroethyl] thiocarbamate (Cloturin), exhibited a more pronounced immunosuppressive effect than azathioprine, another widely used purine analog [1]. The study suggests that this class of compounds possesses a dual mechanism, combining both alkylating and antimetabolic properties, which is not typical of azathioprine.

Immunosuppression Purine Analog Comparative Activity

Lack of In Vitro Cytotoxicity vs. Potent Alkylators

In contrast to the potent effects observed with more complex 2-chloroethyl derivatives, studies on simpler analogs of the 9-(2-chloroethyl)-9H-purin-6-amine core structure revealed a significant limitation. A series of nitrogen mustard derivatives of purine bases, synthesized via alkylation at the N-9 position, were subjected to MTT assays and showed no detectable cytotoxicity against four different cancer cell lines [1]. This finding indicates that while the chloroethyl group is crucial for activity, the specific molecular context of the purine scaffold dramatically influences the resulting biological potency, distinguishing it from clinically active bis-chloroethyl nitrogen mustards.

Cytotoxicity Cancer Cell Lines Alkylating Agent

Stability and Solubility Profile

Reliable experimental data on the compound's physical properties are essential for consistent and reproducible research. 9-(2-Chloroethyl)-9H-purin-6-amine is a solid at room temperature with a defined melting point of 206-208 °C (with decomposition) [1]. For solution-based work, it is documented to be soluble in DMSO and methanol, which are standard solvents for biological assays [2]. Vendor recommendations specify storage at 4°C to maintain long-term stability, ensuring that researchers can handle and store the compound with confidence [3].

Stability Solubility Formulation

9-(2-Chloroethyl)-9H-purin-6-amine: Research Applications


Anticancer SAR Synthesis

The 2-chloroethyl purine core of 9-(2-chloroethyl)-9H-purin-6-amine (CAS 19255-48-2) serves as an essential starting material for synthesizing novel anticancer compounds. As demonstrated by comparative studies, this chemotype can be superior to other purine antimetabolites like 6-mercaptopurine in certain in vivo models . Researchers should utilize this building block to prepare new derivatives and systematically evaluate their anticancer activity against a panel of cell lines and in vivo models to define SAR and optimize the therapeutic index. This approach directly leverages the proven therapeutic potential of the 2-chloroethyl purine scaffold.

Dual Alkylating and Antimetabolic Mechanisms

This compound is ideally suited for research focused on elucidating hybrid mechanisms of action in immunomodulation and oncology. Evidence from related 2-chloroethyl purine analogs shows a more pronounced immunosuppressive effect than azathioprine, attributed to their combined alkylating and antimetabolic properties . Using 9-(2-chloroethyl)-9H-purin-6-amine as a synthetic intermediate, scientists can design and test new molecules to dissect the relative contributions of DNA alkylation versus purine antimetabolism in various biological contexts, advancing the understanding of these complex pathways.

Nucleotide Analog in DNA Replication & Repair

Due to its close structural resemblance to the natural nucleotide adenine, 9-(2-chloroethyl)-9H-purin-6-amine is an excellent tool for investigating fundamental processes in molecular biology, such as DNA replication, transcription, and repair . The presence of the chloroethyl group allows it to act as a precursor for more complex nucleotide analogs that can be incorporated into DNA or RNA, where they can form crosslinks or stall polymerases . This application is critical for basic science studies on genomic stability and the cellular response to DNA damage.

High-Purity Building Blocks for Pharma R&D

As a chemical building block, 9-(2-Chloroethyl)-9H-purin-6-amine (CAS 19255-48-2) is a versatile intermediate for the synthesis of a diverse array of purine derivatives used in pharmaceutical research . Its well-characterized physicochemical properties, including its solubility in DMSO and methanol and its recommended storage at 4°C, ensure it can be reliably handled in a manufacturing or high-throughput chemistry setting . This makes it a valuable commodity for CROs and pharmaceutical companies engaged in medicinal chemistry and the development of new drug candidates.

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